molecular formula C23H29N3O3 B505488 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide

Cat. No.: B505488
M. Wt: 395.5g/mol
InChI Key: FOGQPOUQVDQRSN-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and an acetamide moiety. The presence of these functional groups makes it a versatile molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the 2,3-dimethylphenol intermediate, which is then reacted with an appropriate halogenating agent to form the corresponding phenoxy compound.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative. This is achieved by reacting piperazine with a suitable acylating agent, such as propionyl chloride, to introduce the propionyl group.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative. This is typically carried out using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The acetamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents, such as alkyl halides and aryl halides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine and epinephrine . This inhibition leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H29N3O3/c1-4-23(28)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-22(27)16-29-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,24,27)

InChI Key

FOGQPOUQVDQRSN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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